molecular formula C10H11ClOS B14073732 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one

1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one

Cat. No.: B14073732
M. Wt: 214.71 g/mol
InChI Key: WEVZOHBSSUNPTB-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chloromethylation of 3-mercaptophenylpropan-2-one using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

    Phenylacetone: Similar structure with a phenyl ring and a propanone moiety but lacks the chloromethyl and mercapto groups.

    Thiophene Derivatives: Compounds containing a thiophene ring with various substituents, exhibiting similar chemical reactivity and applications.

Uniqueness: 1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one is unique due to the presence of both chloromethyl and mercapto groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.

Biological Activity

1-(2-(Chloromethyl)-3-mercaptophenyl)propan-2-one is a chemical compound characterized by its unique structural features, which include both chloromethyl and mercapto functional groups. These functional groups impart significant biological activity, making this compound a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H11ClOS
  • Molecular Weight : 232.72 g/mol
  • Structural Features : The presence of the chloromethyl group allows for covalent interactions with nucleophilic sites in biomolecules, while the mercapto group can participate in redox reactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biological macromolecules. The chloromethyl group can react with thiols and other nucleophiles, leading to modifications that may alter protein function or enzyme activity.

Key Mechanisms:

  • Covalent Bond Formation : The chloromethyl moiety can react with cysteine residues in proteins, potentially inhibiting enzymatic activity.
  • Redox Activity : The mercapto group can engage in redox reactions, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains due to its reactive functional groups that disrupt microbial cell integrity.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. Its ability to modify proteins involved in cell cycle regulation may contribute to its efficacy as an anticancer agent.
  • Enzyme Inhibition : It can inhibit specific enzymes by modifying active site residues, thereby altering metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates enzyme activity

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Study : A study highlighted the compound's effectiveness against Staphylococcus aureus, demonstrating a significant reduction in bacterial viability at concentrations as low as 50 µM. This effect was attributed to the compound's ability to disrupt bacterial cell membranes through covalent interactions with membrane proteins.
  • Cancer Research : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis. The IC50 value for inducing cell death was determined to be approximately 30 µM, indicating potent anticancer activity.
  • Enzyme Inhibition Analysis : Research focused on the inhibition of human cytomegalovirus (HCMV) protease revealed that the compound effectively inhibited protease activity with an IC50 value of 25 µM. This inhibition was linked to covalent modification of cysteine residues within the enzyme's active site.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[2-(chloromethyl)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)5-8-3-2-4-10(13)9(8)6-11/h2-4,13H,5-6H2,1H3

InChI Key

WEVZOHBSSUNPTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)S)CCl

Origin of Product

United States

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